![molecular formula C25H27N3OS2 B2883735 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea CAS No. 850934-93-9](/img/structure/B2883735.png)
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea
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Description
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS2 and its molecular weight is 449.63. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound suggest that it may interact with viral proteins or enzymes, potentially inhibiting viral replication.
Anti-inflammatory Activity
Indole compounds are also known for their anti-inflammatory effects. They can modulate inflammatory pathways, which could be beneficial in the treatment of diseases characterized by inflammation . The compound’s ability to bind with high affinity to multiple receptors may make it a candidate for anti-inflammatory drug development.
Anticancer Activity
The anticancer potential of indole derivatives is another significant area of interest. These compounds can interfere with various cellular processes in cancer cells, such as cell cycle regulation and apoptosis . The methoxy and thiourea groups in the compound may contribute to its potential anticancer activity.
Antioxidant Properties
Indoles have been recognized for their antioxidant capabilities, which involve neutralizing free radicals and protecting cells from oxidative stress . This property is crucial in preventing cellular damage and could be applied in the development of therapies for diseases related to oxidative stress.
Antimicrobial and Antitubercular Effects
The antimicrobial activity of indole derivatives, including their effectiveness against tuberculosis-causing bacteria, is well-documented . The compound’s structural complexity might enhance its ability to target bacterial enzymes or cell walls, leading to potential applications in combating bacterial infections.
Antidiabetic and Antimalarial Applications
Indole derivatives have shown promise in treating diabetes and malaria. They can act on metabolic pathways relevant to diabetes and inhibit the growth of Plasmodium species responsible for malaria . Research into these applications could lead to new treatments for these global health challenges.
properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS2/c1-17-7-4-5-9-23(17)27-25(30)28(16-20-8-6-14-31-20)13-12-21-18(2)26-24-11-10-19(29-3)15-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXULCBFXYZUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea |
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